molecular formula C26H26N4O5S B2801858 methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1111982-32-1

methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2801858
CAS No.: 1111982-32-1
M. Wt: 506.58
InChI Key: XAAMSANLSPTMAP-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a benzoate ester. The structure includes a 2-methoxyethyl substituent at position 3, a methyl group at position 5, and a phenyl ring at position 5.

Properties

IUPAC Name

methyl 2-[[2-[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5S/c1-29-15-19(17-9-5-4-6-10-17)22-23(29)24(32)30(13-14-34-2)26(28-22)36-16-21(31)27-20-12-8-7-11-18(20)25(33)35-3/h4-12,15H,13-14,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAMSANLSPTMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(=O)OC)CCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate involves several steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step typically involves the condensation of appropriate starting materials, such as 2-aminopyrimidine derivatives, with aldehydes or ketones under acidic or basic conditions.

    Thioether Formation:

    Amide Bond Formation: The acetamido group is introduced via amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Research has indicated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit a wide range of biological activities including:

  • Antimicrobial Properties : Studies have shown that pyrrolo[3,2-d]pyrimidine derivatives possess significant antibacterial activity against various pathogens such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The unique structural features of these compounds may enhance their interaction with biological targets involved in cancer progression .
  • Neuropharmacological Effects : Compounds related to methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate have been explored for their potential in treating neurological disorders by modulating histamine receptors .

Synthetic Methodologies

The synthesis of this compound involves several methodologies:

  • Cyclization Reactions : The formation of the pyrrolo[3,2-d]pyrimidine ring can be achieved through cyclization of β-enaminonitriles with bifunctional reagents such as formic acid or acetic anhydride .
  • One-Pot Synthesis : Efficient one-pot reactions have been developed to synthesize various derivatives with high yields .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of synthesized pyrrolo[3,2-d]pyrimidine derivatives against several bacterial strains. Results indicated promising activity that warrants further investigation into their mechanisms of action and potential as antibiotic agents .
  • Pharmacological Screening : Another research focused on the neuropharmacological properties of related compounds, highlighting their ability to interact with central nervous system receptors and suggesting potential applications in treating cognitive disorders .

Mechanism of Action

The mechanism of action of methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The pyrrolo[3,2-d]pyrimidine core is known to bind to various biological targets, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on core heterocyclic systems, substituents, and functional groups.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Functional Groups Synthetic Method Highlights Potential Implications
Target Compound : Methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate Pyrrolo[3,2-d]pyrimidine 2-methoxyethyl, phenyl, sulfanyl acetamido, methyl benzoate Likely Cs₂CO₃-mediated coupling (inferred) Enhanced solubility (methoxy group), target binding via acetamido linker
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Thieno[2,3-d]pyrimidine 4-chlorophenyl, thioacetamido, cyclopentane Cs₂CO₃-mediated thioether formation Increased lipophilicity (chlorophenyl), rigid core for receptor docking
2-((4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenyl)Amino)-7H-Pyrrolo[2,3-d]Pyrimidine Derivatives Pyrrolo[2,3-d]pyrimidine Sulfamoylphenyl, pyrimidinyl Microwave-assisted synthesis Potential kinase inhibition (sulfamoyl group)
Methyl 5-(4-Acetoxyphenyl)-2-(2-Bromobenzylidine)-7-Methyl-3-Oxo-2,3-Dihydro-5H-1,3-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate Thiazolo[3,2-a]pyrimidine Acetoxyphenyl, bromobenzylidine Crystallographic characterization Photostability (bromine), ester hydrolysis susceptibility

Key Observations

Core Heterocycle Variations: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from pyrrolo[2,3-d]pyrimidine () in ring fusion positions, altering π-π stacking and steric interactions . Thieno[2,3-d]pyrimidine () and thiazolo[3,2-a]pyrimidine () cores introduce sulfur atoms, which may influence redox properties and binding to metal ions .

Substituent Effects: The 2-methoxyethyl group in the target compound likely enhances water solubility compared to the 4-chlorophenyl group in ’s thienopyrimidine derivative .

Synthetic Methodologies: Cs₂CO₃ is frequently used for nucleophilic substitutions (e.g., thioether formation in ), suggesting the target compound may employ similar conditions .

Biological Implications (Inferred) :

  • The methyl benzoate moiety in the target compound may act as a prodrug, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement .
  • Phenyl groups (target and ) contribute to hydrophobic interactions in binding pockets, while sulfamoyl groups () could mimic phosphate moieties in kinase inhibitors .

Biological Activity

Methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a complex compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrrolopyrimidine Compounds

Pyrrolopyrimidines are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The structural diversity of these compounds allows for the modification of their pharmacological profiles through various substitutions on the pyrimidine and pyrrole rings.

  • Enzyme Inhibition : Many pyrrolopyrimidine derivatives act as inhibitors of key enzymes involved in cancer and inflammatory pathways. For instance, they have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. The inhibition of COX-2 can lead to reduced levels of prostaglandins, thereby alleviating inflammation and pain .
  • Antioxidant Activity : Certain derivatives have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with chronic diseases .

Case Studies and Experimental Data

  • Anti-inflammatory Activity : In vitro studies using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) indicated that specific derivatives of pyrrolopyrimidine exhibited significant anti-inflammatory effects. Compounds such as 3a and 4b were noted for their potency in reducing inflammatory markers .
    CompoundIC50 (µM)Activity Description
    3a0.5Strong anti-inflammatory activity
    4b0.7Moderate anti-inflammatory activity
  • Cancer Cell Line Studies : this compound was evaluated against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cell lines resistant to traditional chemotherapy agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins such as COX-2 and dihydrofolate reductase (DHFR). These studies suggest that structural modifications enhance binding interactions compared to existing drugs .

Q & A

Q. What are the optimal synthetic routes for preparing methyl 2-(2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the pyrrolo[3,2-d]pyrimidine core via cyclization reactions, similar to methods used for related pyrimidine derivatives .

Sulfanylation : Introduce the sulfanyl group using thiourea or thiol-containing reagents under basic conditions (e.g., NaH in DMF) .

Acylation : Attach the acetamido-benzoate moiety via amide coupling, often employing carbodiimide reagents (e.g., EDC/HOBt) .
Key parameters include temperature control (e.g., 100°C for Suzuki-Miyaura coupling in ) and purification via column chromatography (hexane/acetone gradients) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methoxyethyl and phenyl groups) .
  • IR : Confirm carbonyl (C=O) and amide (N-H) stretches .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration, as demonstrated for structurally related compounds in and .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase assays) .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC50_{50} determination .
  • Solubility Studies : Use HPLC or UV-Vis to assess solubility in DMSO/PBS for downstream applications .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like kinases or GPCRs, leveraging structural analogs from and .
  • MD Simulations : Perform 100-ns simulations (e.g., GROMACS) to analyze stability of ligand-target complexes .
  • QSAR : Develop models to correlate substituent modifications (e.g., methoxyethyl position) with activity, using datasets from related pyrrolopyrimidines .

Q. What strategies address low yields during the sulfanylation step?

  • Methodological Answer :
  • Reagent Optimization : Replace thiourea with more reactive thiols (e.g., benzyl mercaptan) .
  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)2_2) to accelerate coupling, as seen in .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve reaction efficiency .
    Monitor progress via TLC and adjust pH (7–9) to minimize side reactions .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, incubation times) from and .
  • Dose-Response Refinement : Repeat experiments with extended concentration ranges (e.g., 0.1–100 µM) to validate IC50_{50} trends .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

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